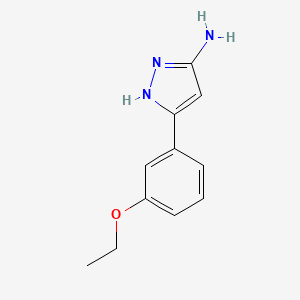

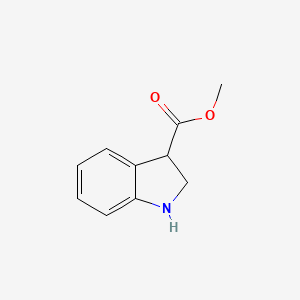

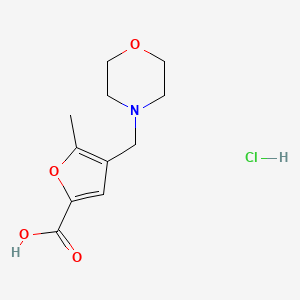

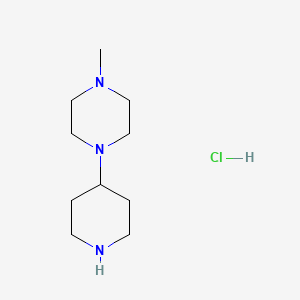

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine

Overview

Description

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine (5-EtPhP) is an organic compound belonging to the pyrazolamine family of compounds. It is a versatile compound that has been used in various scientific research applications due to its unique properties. 5-EtPhP is a relatively new compound, but has already been explored in the laboratory setting for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antimicrobial Activity

The oxime ether moiety, similar to the one present in “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine”, has been associated with significant antimicrobial properties. Research indicates that modifications incorporating the oxime ether structure can lead to compounds with enhanced bactericidal and fungicidal activities . This suggests potential for “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” to serve as a scaffold for developing new antimicrobial agents.

Antidepressant Properties

Compounds with an oxime ether structure have been found to exhibit antidepressant effects. Given the structural similarity, “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” could be explored for its efficacy in treating depressive disorders, potentially leading to the development of novel antidepressants .

Anticancer Applications

The oxime ether moiety is a feature in several compounds with anticancer activity. “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” could be investigated for its potential to inhibit cancer cell growth, particularly in cancers where overexpression of certain proteins is a factor .

Herbicidal Use

Oxime ethers have been reported to possess herbicidal activity. This opens up the possibility for “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” to be used in the development of herbicides, offering a new tool for agricultural management .

Hypolipidemic and Antihyperglycemic Effects

Studies have shown that certain oxime ethers can reduce glucose levels and triglycerides significantly. “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” could be a candidate for creating drugs that manage conditions like hyperglycemia and hyperlipidemia .

Therapeutic Agents Against Organophosphate Poisoning

Oximes are known to act as antidotes to organophosphate poisoning. The structure of “5-(3-ethoxyphenyl)-1H-pyrazol-3-amine” may be conducive to synthesizing new therapeutic agents that could be used in cases of such poisoning .

Mechanism of Action

Target of Action

The primary target of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is evolutionarily conserved in vertebrates and is mainly expressed in the brain . It is able to detect low abundant trace amines and is also activated by several synthetic compounds .

Mode of Action

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine acts as an antagonist at the TAAR1 receptor . This means that it binds to the receptor and blocks its activation by agonists. This can lead to changes in the function of the receptor and the downstream signaling pathways it controls .

Biochemical Pathways

The interaction of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine with TAAR1 can affect various biochemical pathways. TAAR1 is known to regulate the classical monoaminergic systems in the brain . Therefore, the antagonistic action of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine on TAAR1 can potentially influence these monoaminergic systems and their downstream effects.

Result of Action

The molecular and cellular effects of 5-(3-ethoxyphenyl)-1H-pyrazol-3-amine’s action are likely to be related to its antagonistic effect on TAAR1. By blocking the activation of TAAR1, it may modulate the function of monoaminergic systems in the brain . This could potentially lead to changes in neurotransmitter release, neuronal excitability, and other cellular processes regulated by these systems.

properties

IUPAC Name |

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10/h3-7H,2H2,1H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVIITPOSQWAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)

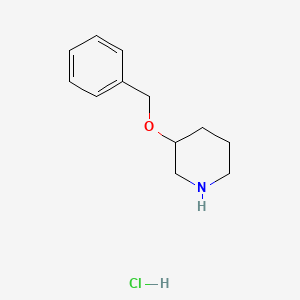

![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)